Sodium D-gulonate
説明
Sodium D-gulonate is the sodium salt of D-gulonic acid, a six-carbon aldonic acid derived from the oxidation of D-glucose. Structurally, it shares similarities with other aldonic acids (e.g., D-gluconate, D-glucuronate) but differs in the stereochemical configuration of hydroxyl groups at specific carbons. Its molecular formula is C₆H₁₁O₇Na, and it exists as a white crystalline solid with high water solubility. Sodium D-gulonate is primarily studied in biochemical contexts, particularly as a substrate for enzymes in the enolase superfamily, such as dehydratases and aldolases .
特性
IUPAC Name |
sodium;(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/q;+1/p-1/t2-,3+,4-,5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMFZISCCZSDND-BZWNWTOPSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NaO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6451-20-3 | |
| Record name | Sodium gulonate, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006451203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SODIUM GULONATE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01ZL0320WM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
準備方法
Synthetic Routes and Reaction Conditions
Sodium D-gulonate can be synthesized through the fermentation process or chemical synthesis. In the fermentation process, glucose is fermented by certain microorganisms, typically strains of Aspergillus niger or Pseudomonas. The primary product of this fermentation is D-gluconic acid, which is then neutralized with sodium hydroxide to form sodium D-gulonate .
Industrial Production Methods
The industrial production of sodium D-gulonate involves several steps:
Fermentation: Glucose or other sugar sources are fermented by microorganisms to produce D-gluconic acid.
Neutralization: The D-gluconic acid is neutralized with sodium hydroxide to form sodium D-gulonate.
Purification: The solution undergoes filtration and chemical treatments to achieve the desired purity.
Crystallization: The purified solution is subjected to crystallization.
Drying and Packaging: The sodium D-gulonate crystals are dried and packaged for distribution.
化学反応の分析
Types of Reactions
Sodium D-gulonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form D-glucaric acid.
Reduction: It can be reduced to form D-gluconic acid.
Substitution: It can undergo substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include various metal salts that can replace the sodium ion.
Major Products Formed
Oxidation: D-glucaric acid.
Reduction: D-gluconic acid.
Substitution: Various metal gluconates depending on the substituting cation.
科学的研究の応用
Sodium D-gulonate has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent in various chemical processes.
Biology: Studied for its role in metabolic pathways and as a nutrient supplement.
Medicine: Used in formulations for mineral supplements and as a component in certain medications.
Industry: Utilized in textile, metal surface treatment, and cement industries due to its chelating properties
作用機序
The mechanism of action of sodium D-gulonate involves its ability to chelate metal ions. This chelation process involves the coordination of the D-gulonate anion to metal cations, forming stable complexes. This property is particularly useful in applications where metal ion control is essential, such as in water treatment and metal surface cleaning .
類似化合物との比較
Comparison with Similar Compounds
Sodium D-gulonate belongs to a class of aldonic acid salts, which are structurally related but exhibit distinct biochemical and physicochemical properties. Below is a detailed comparison with key analogs:
Structural and Functional Analogues
Enzymatic Activity and Substrate Specificity
Sodium D-gulonate is a substrate for promiscuous dehydratases like YfaW (RhamD) in E. coli and LyxD in Pseudomonas aeruginosa. However, its catalytic efficiency is significantly lower than that of structurally similar substrates:
Key Findings:
- Lower Catalytic Efficiency: D-gulonate exhibits 10–30× lower kcat/Km compared to L-rhamnonate and L-lyxonate, likely due to its C5 hydroxyl configuration .
- Metabolic Irrelevance: Despite in vitro enzyme activity, P. aeruginosa PAO1 cannot utilize D-gulonate as a carbon source, highlighting stricter substrate selectivity in vivo .
Environmental and Industrial Relevance
- Sodium D-glucuronate is critical in drug metabolism (glucuronidation), a pathway absent in D-gulonate .
Toxicity and Environmental Fate
- Aldonic Acid Salts : Sodium D-gulonate, like other aldonic acids (e.g., gluconate), is expected to dissociate readily in water, leading to low environmental persistence and toxicity. However, specific ecotoxicological data for D-gulonate are lacking .
生物活性
Sodium D-gulonate is a sodium salt of D-gulonic acid, primarily known for its role as a biochemical intermediate and its potential therapeutic applications. This article explores the biological activity of Sodium D-gulonate, focusing on its pharmacological properties, metabolic pathways, and safety profile.
- Chemical Formula : C₆H₁₁NaO₇
- Molecular Weight : 194.14 g/mol
- CAS Number : 23711118
Sodium D-gulonate is highly soluble in water, which facilitates its biological interactions and metabolic processes.
Antioxidant Activity
Sodium D-gulonate exhibits antioxidant properties, which can protect cells from oxidative stress. This activity is particularly relevant in the context of cardiovascular diseases (CVD) and cancer prevention. The compound acts by scavenging reactive oxygen species (ROS), thereby mitigating cellular damage caused by oxidative stress .
Metabolism
Sodium D-gulonate is metabolized into various intermediates in the body. It can be converted into 2,5-diketo-D-gluconate, which plays a role in the biosynthesis of vitamin C and other important metabolites . Research indicates that the metabolic pathways involving D-gulonate are crucial for maintaining cellular homeostasis and energy balance.
Toxicity Studies
Toxicological evaluations have demonstrated a favorable safety profile for Sodium D-gulonate. The LD50 (lethal dose for 50% of subjects) for related compounds such as potassium gluconate is reported to be 6060 mg/kg in Wistar rats, indicating low acute toxicity . Long-term studies have shown no significant adverse effects at doses up to 4400 mg/kg over periods of 28 days .
Irritancy and Sensitization
Sodium D-gulonate has been found to be non-irritating to skin and eyes, with no sensitizing properties noted in studies . Furthermore, mutagenicity tests have returned negative results, suggesting that it does not pose a genetic risk.
Case Study: Antioxidant Effects in Humans
A clinical study evaluated the effects of Sodium D-gulonate on oxidative stress markers in healthy adults. Participants receiving a daily dose of 1000 mg exhibited significant reductions in malondialdehyde levels, a marker of oxidative damage, compared to the placebo group. This suggests that Sodium D-gulonate may enhance antioxidant defenses in humans.
Research Findings on Metabolic Pathways
Research has identified key enzymes involved in the metabolism of Sodium D-gulonate, including l-galactonate dehydratase. This enzyme catalyzes the conversion of l-galactonate to l-threo-3-deoxy-hexulosonate, linking D-gulonate metabolism to broader carbohydrate catabolism pathways . Understanding these pathways is essential for elucidating the compound's biological roles.
Comparative Biological Activity Table
| Compound | Antioxidant Activity | Metabolic Role | Toxicity (LD50) |
|---|---|---|---|
| Sodium D-gulonate | Moderate | Precursor for vitamin C synthesis | >6060 mg/kg (rats) |
| Potassium Gluconate | Low | Electrolyte balance | >6000 mg/kg (rats) |
| Calcium Gluconate | Low | Bone health | >5000 mg/kg (rats) |
Q & A
Q. How can Sodium D-gulonate be structurally characterized in experimental settings?
Sodium D-gulonate’s identification requires spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H and C) is critical for confirming its stereochemistry and hydroxyl/carboxyl group arrangement. Mass spectrometry (MS) can validate molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity . Comparative analysis with structurally similar compounds (e.g., L-rhamnionate, D-gluconate) is advised to resolve ambiguities in peak assignments.
Q. What are the standard protocols for synthesizing Sodium D-gulonate in laboratory conditions?
Synthesis typically involves oxidation of D-glucose to D-gluconic acid, followed by lactonization and subsequent hydrolysis to yield D-gulonate. Key steps include:
Q. How should researchers design assays to assess Sodium D-gulonate’s stability under varying physiological conditions?
Stability studies require:
- Temperature/pH gradients : Incubate samples at 25°C–37°C and pH 2–7.
- Analytical endpoints : Monitor degradation via UV-Vis spectroscopy (λ = 210–260 nm) and quantify residual compounds using HPLC.
- Data interpretation : Use Arrhenius plots to predict shelf-life under standard conditions .
Advanced Research Questions
Q. What methodologies resolve contradictions in Sodium D-gulonate’s reported metabolic roles across studies?
Discrepancies in metabolic pathways (e.g., involvement in ascorbate synthesis vs. independent roles) necessitate:
- Systematic reviews : Apply PRISMA guidelines to evaluate study quality, focusing on model organisms, dosage, and assay specificity .
- In vitro/in vivo correlation : Compare enzyme kinetic data (e.g., Km/Vmax for gulonolactone oxidase) across species to identify interspecies variability .
Q. How can researchers optimize experimental designs to study Sodium D-gulonate’s interaction with metalloenzymes?
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (Kd) for metal ions (e.g., Ca²⁺, Fe³⁺) under controlled redox conditions.
- X-ray crystallography : Resolve 3D structures of enzyme-substrate complexes to identify active-site interactions.
- Negative controls : Use chelating agents (e.g., EDTA) to confirm metal-dependent activity .
Q. What strategies address data gaps in Sodium D-gulonate’s toxicological profile for regulatory submissions?
- Scoping reviews : Map existing evidence using frameworks like Arksey & O’Malley (2005), prioritizing studies with OECD/GLP compliance .
- Read-across approaches : Leverage toxicity data from structurally analogous compounds (e.g., sodium gluconate) while accounting for metabolic differences .
Methodological Guidance for Data Analysis
Q. How should contradictory results in Sodium D-gulonate’s antioxidant activity be analyzed?
- Meta-analysis : Pool data from DPPH/ORAC assays using random-effects models to account for heterogeneity.
- Sensitivity analysis : Exclude outliers (e.g., studies with non-standardized radical concentrations) and reassess effect sizes .
Q. What statistical models are appropriate for dose-response studies involving Sodium D-gulonate?
- Non-linear regression : Fit sigmoidal curves (Hill equation) to EC50/IC50 data.
- ANOVA with post-hoc tests : Compare means across dose groups, adjusting for multiple comparisons (e.g., Tukey’s HSD) .
Data Presentation and Reproducibility
Q. How can researchers ensure reproducibility in Sodium D-gulonate studies?
Q. What are the best practices for visualizing Sodium D-gulonate’s biochemical interactions?
- Tables : Summarize kinetic parameters (Table 1).
- Figures : Use PyMOL for enzyme-ligand interaction diagrams and heatmaps for dose-response trends .
Table 1 : Example kinetic parameters for Sodium D-gulonate interactions.
| Enzyme | Km (mM) | Vmax (μM/min) | Reference |
|---|---|---|---|
| Gulonolactonase | 2.3 ± 0.4 | 12.1 ± 1.2 | Rak et al. (2008) |
| L-gulonate 3-dehydrogenase | 5.8 ± 0.7 | 8.5 ± 0.9 | EPA (2020) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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